molecular formula C13H7Br2ClN2O B3055276 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-90-0

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055276
CAS No.: 637302-90-0
M. Wt: 402.47 g/mol
InChI Key: HPNXRBUKMNTVDM-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features bromine and chlorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Chlorination: The chlorophenyl group can be introduced through a substitution reaction using chlorinated aromatic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation Reactions: Utilizing automated reactors to ensure consistent quality and yield.

    Controlled Bromination and Chlorination: Employing precise temperature and reagent control to achieve the desired substitution pattern without over-bromination or chlorination.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Benzoxazoles: Formed through nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its unique structure.

    Material Science: Investigated for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(4-nitrophenyl)-1,3-benzoxazol-5-amine

Uniqueness

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2ClN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXRBUKMNTVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362818
Record name 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-90-0
Record name 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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